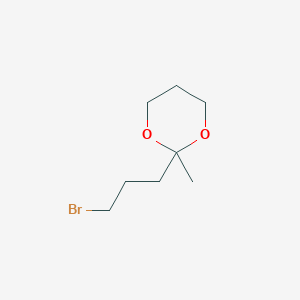
2-(3-Bromopropyl)-2-methyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions with alkyl halides . For instance, the catalytic protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis
The molecular structure of similar compounds involves a dioxolane ring with a bromopropyl group attached . The exact structure of “2-(3-Bromopropyl)-2-methyl-1,3-dioxane” would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving similar compounds often include elimination reactions . These reactions involve the formation of a new C–C π bond and the breaking of two single bonds to carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a liquid state at 20 degrees Celsius, a refractive index of around 1.478, and a boiling point of around 88°C/10mmHg .科学的研究の応用
Synthesis of Azaisonucleosides : The Michael reaction of 2,2-pentamethylene-5-nitro-1,3-dioxane with methyl 2-bromoacrylate yielded α-bromo-γ-nitroester, which was transformed into various 5,5-bis(hydroxymethyl)pyrrolidine analogues of nucleosides, highlighting the use of similar dioxane compounds in nucleoside analog synthesis (Mironiuk-Puchalska et al., 2002).
Chemical Property Estimation : Aspen Plus software was utilized to estimate the properties of an intermediate product similar to 2-methyl-1,3-dioxane and simulate its separation process from a low concentration broth, emphasizing the relevance of computational tools in the study and application of such compounds (Fang Yun-jin, 2007).
Renewable Fuel Additives : Research indicated that compounds like 2,3-butanediol could be dehydrated to form a complex mixture of dioxolanes, which exhibited high anti-knock properties and substantial net heat of combustion, marking their potential as sustainable gasoline blending components or industrial solvents (Harvey et al., 2016).
Bromination in Organic Synthesis : The bromination of 1-arylethanones and related compounds in dioxane resulted in the creation of 2,2-dibromo-l-arylethanones, underlining the role of dioxane compounds in facilitating halogenation reactions in organic synthesis (Terent’ev et al., 2006).
Peptide Analogue Synthesis : The Grignard reagents of 2-(2-bromoethyl)-1,3-dioxane and 2-(2-bromoethyl)-1,3-dioxolane were used in the synthesis of ketone adducts, serving as intermediates in the creation of ketomethylene analogues of peptides, showcasing the application of dioxane derivatives in the synthesis of bioactive molecules (Johnson & Miller, 2009).
Structure and Spectral Analysis : Studies focused on the microwave spectrum and structural parameters of 2-methyl-1,3-dioxane, providing insight into the molecular structure and behavior of such compounds, valuable in the fields of material science and molecular engineering (Mamleev et al., 2007).
Synthesis of Polyketides : Research on the transformation of bromopropyl-dioxane derivatives into valuable intermediates for the synthesis of natural compounds with antitumor activity highlighted the role of dioxane compounds in the synthesis of medically significant molecules (Shklyaruck, 2015).
Conformational Analysis : Structural and conformational analyses of various 1,3-dioxane derivatives provided insights into their molecular dynamics, essential for understanding their chemical behavior and potential applications in various scientific fields (Khazhiev et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-bromopropyl)-2-methyl-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-8(4-2-5-9)10-6-3-7-11-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCSJCLVVSSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropyl)-2-methyl-1,3-dioxane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2624637.png)


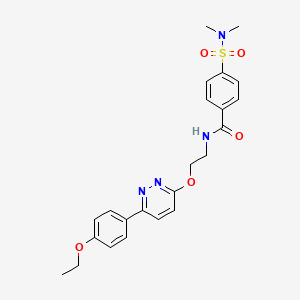

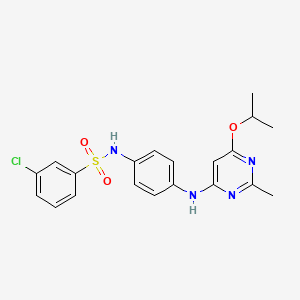
![2-(4-Ethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2624646.png)
![2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
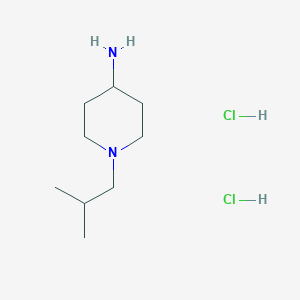
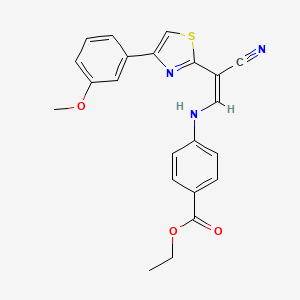

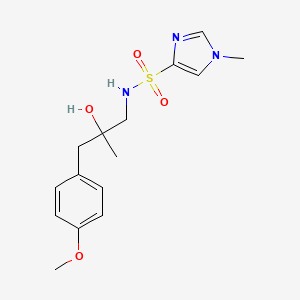
![1-(2-((2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2624659.png)
![N-[4-Chloro-2-methoxy-5-(1-methylethenyl)phenyl]acetamide](/img/structure/B2624660.png)